N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate]
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Overview
Description
N,N,N’-trimethyl-N’-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate] is a complex organic compound with the molecular formula C10H23N3 . 3 C4H4O4. It is known for its unique structure, which includes a piperidine ring and multiple functional groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
N,N,N’-trimethyl-N’-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate] is utilized in several scientific research fields, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate] involves multiple steps. The primary synthetic route includes the reaction of N,N,N’-trimethyl-1,2-ethanediamine with 4-piperidone under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The final step involves the addition of maleic acid to form the tri[(2Z)-2-butenedioate] salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production. The final product is purified using standard techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-trimethyl-N’-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of N,N,N’-trimethyl-N’-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate] involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine ring and other functional groups play a crucial role in these interactions, influencing the compound’s overall effect. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’-trimethyl-N’-(1-methyl-4-piperidinyl)-1,2-ethanediamine
- N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trimaleate
Uniqueness
N,N,N’-trimethyl-N’-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate] is unique due to its specific combination of functional groups and the presence of the piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, highlighting its uniqueness in scientific studies.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3.3C4H4O4/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;3*5-3(6)1-2-4(7)8/h10-11H,4-9H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUHWONAGAIWIV-UKFGXMPHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1CCNCC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN(C1CCNCC1)C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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